4-Phenoxy-2,6-diisopropyl aniline

Catalog No.
S1900952
CAS No.
80058-85-1
M.F
C18H23NO
M. Wt
269.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenoxy-2,6-diisopropyl aniline

Sourcing a reliable, high-purity 4-phenoxy-2,6-diisopropylaniline precursor for Diafenthiuron production is challenging; standard analogs require costly additional steps. This sterically hindered aniline eliminates the need for post-functionalization, directly enabling high-fidelity synthesis. Key advantages: • Non-interchangeable: The para-phenoxy group is essential for the insecticide's structure, avoiding Ullmann coupling. • >99% purity ensures maximum yield in the thiourea-forming step. • In-stock availability with rapid global shipping reduces supply chain risk.

CAS Number

80058-85-1

Product Name

4-Phenoxy-2,6-diisopropyl aniline

IUPAC Name

4-phenoxy-2,6-di(propan-2-yl)aniline

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

InChI

InChI=1S/C18H23NO/c1-12(2)16-10-15(11-17(13(3)4)18(16)19)20-14-8-6-5-7-9-14/h5-13H,19H2,1-4H3

InChI Key

WRBGLNGTYOVAJO-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=CC(=C1N)C(C)C)OC2=CC=CC=C2

Canonical SMILES

CC(C)C1=CC(=CC(=C1N)C(C)C)OC2=CC=CC=C2

Synonyms

4-Phenoxy-2,6-diisopropylaniline, 2,6-Diisopropyl-4-phenoxyaniline, Benzenamine, 2,6-bis(1-methylethyl)-4-phenoxy-, 4-Phenoxy-2,6-diisopropylbenzenamine, 2,6-Diisopropyl-4-phenoxybenzenamine

Purity

>99%

Package Size

1 g, 5 g, 25 g

4-Phenoxy-2,6-diisopropylaniline is a sterically hindered aromatic amine featuring bulky isopropyl groups ortho to the amine and a phenoxy group at the para position. This specific substitution pattern makes it a critical, high-purity intermediate building block, primarily established in the industrial synthesis of complex agrochemicals. Its utility is defined by its role as a direct precursor, where the integrity of its structure is essential for the efficacy of the final active ingredient.

Workflow Fit

Workflow
Diafenthiuron insecticide synthesis
Selection Logic
2,6-diisopropyl substitution pattern required
Use Context
Key thiourea pesticide building block

Substituting 4-Phenoxy-2,6-diisopropylaniline with a more common analog, such as the parent 2,6-diisopropylaniline or the corresponding 4-bromo derivative, is not viable for its primary industrial application. The phenoxy group is not an incidental modification; it is a core structural component of the final target molecule, the insecticide Diafenthiuron. Using a precursor without this specific ether linkage, or with a different functional group like bromine, would require additional, complex, and costly synthesis steps (e.g., an Ullmann condensation) to install the necessary moiety, negating any potential upstream cost savings. Therefore, for its established synthesis pathways, this compound is a non-interchangeable, fit-for-purpose intermediate.

Substitution Risk

Required Isomer
2,6-diisopropyl pattern yields target diafenthiuron isomer with reported activity
Positional Isomer
2,5-diisopropyl variant forms a different thiourea isomer; activity profile may not transfer

Precursor Suitability: Optimized One-Pot Synthesis

A patented industrial process demonstrates the synthesis of 4-Phenoxy-2,6-diisopropylaniline from the common bulk starting material, 2,6-diisopropylaniline, in a 'one-pot' nitration and condensation sequence. This method achieves both a yield and a final product purity of up to 99.5% after recrystallization, showcasing a highly efficient and selective manufacturing route.

Evidence DimensionYield & Purity
Target Compound DataUp to 99.5% yield and 99.5% purity (HPLC)
Comparator Or BaselineStandard multi-step laboratory or industrial syntheses which often involve isolation of intermediates, leading to potential yield loss.
Quantified DifferenceNear-quantitative conversion and exceptionally high purity in a single, streamlined process.
ConditionsOne-pot reaction involving nitration of 2,6-diisopropylaniline followed by condensation with phenol, catalyzed by a quaternary ammonium salt at 110-115 °C.

This demonstrates a robust, high-fidelity manufacturing process from a common precursor, ensuring a reliable supply of high-purity material crucial for reproducible downstream synthesis.

Synthetic Yield
Reported
99% calculated yield
Supports cost-effective scale-up
Purity 95% by GC; single patent route

Processability Comparison with Halogenated Route

The synthesis of the target compound can also proceed from 4-bromo-2,6-diisopropylaniline via a copper-catalyzed Ullmann condensation. While effective, this established route requires a specific CuCl/1-methylimidazole catalyst system and prolonged heating at 140 °C for approximately 30 hours to achieve a >95% yield. In contrast, the optimized one-pot process starting from the non-halogenated 2,6-diisopropylaniline operates at a lower temperature of 110-115 °C and avoids the handling of a separate brominated intermediate.

Evidence DimensionReaction Temperature & Duration
Target Compound DataSynthesized via a one-pot process at 110-115 °C.
Comparator Or BaselineSynthesis from 4-bromo-2,6-diisopropylaniline requires 140 °C for ~30 hours.
Quantified Difference25-30 °C lower reaction temperature compared to the Ullmann route from the bromo-analog.
ConditionsComparison between a one-pot nitration/condensation from 2,6-diisopropylaniline and a copper-catalyzed Ullmann condensation from 4-bromo-2,6-diisopropylaniline.

The existence of an optimized synthesis route with lower energy input and simpler precursor management strengthens the procurement case by indicating more efficient and potentially lower-cost large-scale production.

Commercial Purity
Class-level
≥97% (specification) 90–95% typical industrial-grade
May reduce side reactions in multi-step synthesis
Vendor batch data review advised
Solubility Profile
Class-level
Readily soluble in MeOH, EtOH, DMF 2,6-diisopropylaniline: limited solubility
Supports homogeneous process conditions
Estimated aq. solubility 0.13 mg/L
Synthesis Specificity
Head-to-head
2,6-isomer → active diafenthiuron isomer 2,5-isomer → different thiourea isomer, activity differs
Structural specificity essential for target pathway
Validated in patent CN102993075A

Key Intermediate for Industrial Agrochemical Synthesis

This compound's primary and most validated use is as the central, high-purity precursor for the synthesis of the thiourea-class insecticide and acaricide, Diafenthiuron. The optimized manufacturing process delivering >99% purity makes it the material of choice for this pathway, ensuring high fidelity in subsequent transformations to the final active pharmaceutical ingredient.

Scaffold for Structure-Activity Relationship (SAR) Studies

As a well-defined and accessible building block, this aniline is a suitable starting point for medicinal and agricultural chemistry programs. The phenoxy group offers a site for modification, while the hindered aniline core provides a stable platform for developing libraries of related compounds to explore structure-activity relationships, for example, in kinase inhibitor research.

Application Fit Matrix

Application
Selection Property
Validation Focus
Thiourea insecticide R&D
High-purity intermediate specification
Analytical data review (NMR, HPLC, GC)
Diafenthiuron scale-up
Solubility and reported yield consistency
Process compatibility and cost model
Metabolite reference standard
Certified purity and identity
Residue analysis method validation

XLogP3

4.7

Wikipedia

4-Phenoxy-2,6-diisopropylaniline

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